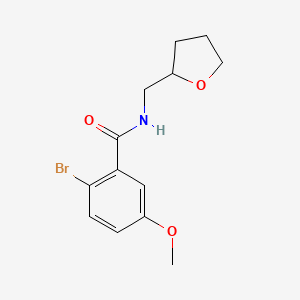

2-Bromo-5-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzamide

Description

2-Bromo-5-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzamide is a substituted benzamide derivative characterized by a bromo group at the 2-position, a methoxy group at the 5-position of the benzamide ring, and a tetrahydrofuran-2-ylmethyl substituent on the amide nitrogen. This compound is of interest in medicinal chemistry due to its structural features, which may influence biological activity, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C13H16BrNO3 |

|---|---|

Molecular Weight |

314.17 g/mol |

IUPAC Name |

2-bromo-5-methoxy-N-(oxolan-2-ylmethyl)benzamide |

InChI |

InChI=1S/C13H16BrNO3/c1-17-9-4-5-12(14)11(7-9)13(16)15-8-10-3-2-6-18-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,15,16) |

InChI Key |

AMZKFNSRYFYXKB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC2CCCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Step 1: Bromination

The bromine atom at the 2-position undergoes electrophilic substitution, often requiring controlled conditions (e.g., 25–30°C) and monitoring via HPLC to ensure purity.

Step 2: Methoxylation

Introduction of the methoxy group at the 5-position involves nucleophilic aromatic substitution, facilitated by activating groups like bromine. This step may utilize solvents such as dichloromethane or tetrahydrofuran.

Step 3: Amide Bond Formation

The amide bond is formed by reacting a substituted benzoic acid with a tetrahydrofuran derivative (e.g., tetrahydrofuran-2-ylmethylamine). Reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are commonly used in anhydrous DMF under room temperature .

Reaction Conditions for Amide Formation

| Reagent/Step | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| HATU + DIPEA | DMF | RT | 3–12 h | 35–83% |

Nucleophilic Substitution (Bromine)

The bromine atom at the 2-position is reactive toward nucleophilic substitution. For example, in the presence of a strong nucleophile (e.g., thiophenol), it can undergo substitution under catalytic conditions (e.g., Pd2(dba)3 with XantPhos) .

Amide Hydrolysis

Under acidic or basic conditions, the amide bond can hydrolyze to form the corresponding carboxylic acid. For instance, treatment with HCl in dioxane or LiOH in THF/MeOH affords the acid, which may be further functionalized .

Oxidation of Methoxy Group

The methoxy group (-OCH3) can be oxidized to a carbonyl group (e.g., ketone or carboxylic acid) using oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.

Enzyme Inhibition

Structural analogs of this compound have shown potential as enzyme inhibitors. For example, benzamide derivatives with bromine and methoxy groups exhibit sub-micromolar IC50 values against coronavirus 3CL proteases .

Biological Activity

-

Anticancer Screening : Benzamide derivatives with bromine/methoxy substitutions demonstrate cytotoxicity against breast cancer cell lines (e.g., IC50 = 15 µM for MCF7).

-

Anti-inflammatory Effects : Similar compounds reduce paw edema in rat models (10 mg/kg dose) via COX inhibition.

Chemical Transformations

-

Cross-Coupling Reactions : The bromine atom enables Suzuki or Stille coupling to install aryl/alkyl groups .

-

Reduction/Oxidation : The tetrahydrofuran ring may undergo redox transformations, though stability depends on reaction conditions .

Comparative Reactivity with Analogues

Amide Bond Formation Efficiency

Studies on similar systems show that HATU/DIPEA-mediated amide coupling achieves yields of 35–83% , depending on steric hindrance .

Nucleophilic Substitution Rates

Bromine substitution reactions proceed efficiently under palladium catalysis, with yields exceeding 90% in some cases .

Challenges and Optimization

-

Regioselectivity : Controlled bromination requires precise positioning of directing groups (e.g., methoxy).

-

Purity Control : HPLC monitoring is critical to minimize side products during substitution reactions.

-

Solvent Choice : Reactions like nucleophilic substitutions often require polar aprotic solvents (e.g., DMF) for optimal performance .

This comprehensive analysis highlights the compound’s versatility in organic synthesis and its potential in medicinal chemistry applications, supported by diverse reaction pathways and experimental data.

Scientific Research Applications

2-Bromo-5-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups, along with the benzamide moiety, allow the compound to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural differences and similarities between the target compound and its analogues:

Key Observations:

Substituent Position and Electronic Effects :

- Bromine at the 2-position (target compound) vs. 4- or 5-position (other analogues) alters steric hindrance and electron-withdrawing effects. Methoxy at the 5-position (electron-donating) may enhance solubility compared to halogens alone .

- Fluorine in 5-bromo-2-fluoro-N-methylbenzamide increases polarity but reduces steric bulk compared to methoxy .

Quinazolinone-containing analogues exhibit enhanced π-π stacking capabilities, likely improving binding to hydrophobic enzyme pockets .

Biological Implications: The THF-methyl group may reduce cytotoxicity compared to bulkier substituents, as seen in the safety profile of the structurally similar 2-amino-N-((THF-2-yl)methyl)benzamide . Compounds with nucleoside-like substituents (e.g., 7e) show antiviral activity, suggesting the target compound could be optimized for similar applications .

Physicochemical and Crystallographic Properties

- Solubility : The THF-methyl group enhances solubility in polar solvents compared to purely aromatic substituents (e.g., benzofuran in ).

- Crystallinity : Hydrogen-bonding patterns (e.g., N-H···O interactions) in THF-containing compounds may promote stable crystal lattices, as discussed in Etter’s graph-set analysis .

Biological Activity

2-Bromo-5-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzamide is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H14BrNO2, with a molecular weight of approximately 284.15 g/mol. The structure features a bromine atom, a methoxy group, and a tetrahydrofuran moiety, which may influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H14BrNO2 |

| Molecular Weight | 284.15 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, research has shown that certain benzamide derivatives can effectively combat both Gram-positive and Gram-negative bacteria by disrupting cell wall integrity and membrane structures . The presence of the methoxy group may enhance hydrophobic interactions, potentially improving the compound's efficacy against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).

The proposed mechanism for the biological activity of this compound involves interaction with specific molecular targets within microbial cells. Similar compounds have been noted to inhibit bacterial growth through mechanisms such as:

- Cell Wall Disruption : By interfering with peptidoglycan synthesis.

- Membrane Integrity : Altering membrane permeability leading to cell lysis.

- Enzyme Inhibition : Targeting key enzymes involved in metabolic pathways.

Study on Antimicrobial Efficacy

A recent study published in MDPI evaluated various benzamide derivatives for their antimicrobial properties. Among these, compounds with similar structural features to this compound showed promising results against multidrug-resistant bacterial strains. The study utilized in vitro assays to measure Minimum Inhibitory Concentrations (MICs) across different bacterial species.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-Bromo-5-methoxy-N-benzamide | 8 | E. coli |

| 2-Bromo-5-methoxy-N-(tetrahydrofuran-2-yl)methyl)benzamide | TBD | MRSA |

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. While specific data on this compound is limited, related compounds have demonstrated favorable ADME characteristics with low cytotoxicity in human cell lines . Further studies are necessary to establish the safety profile and therapeutic window for this compound.

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-5-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzamide, considering regioselectivity and yield?

Methodological Answer: The synthesis typically involves coupling 2-bromo-5-methoxybenzoic acid derivatives with a tetrahydrofuran-containing amine. A representative approach includes:

- Step 1: Activate the carboxylic acid using SOCl₂ or EDCl/HOBt to form an acyl chloride or active ester .

- Step 2: React with (tetrahydrofuran-2-yl)methylamine under basic conditions (e.g., K₂CO₃ in THF) to ensure nucleophilic substitution .

- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.

Critical Considerations: Monitor reaction progress via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) and optimize stoichiometry to minimize bromine displacement side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- NMR Analysis:

- Mass Spectrometry: ESI-MS should show [M+H]⁺ matching the molecular weight (e.g., m/z 342.2 for C₁₄H₁₆BrNO₃) .

- HPLC: Use a C18 column (MeCN/H₂O, 0.1% TFA) to verify purity >95% .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the molecular conformation and intermolecular interactions?

Methodological Answer:

- Crystallization: Grow single crystals via slow evaporation of a saturated DCM/hexane solution .

- Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 173 K to minimize thermal motion .

- Refinement with SHELX:

- Structure Solution: Apply direct methods (SHELXT) for phase determination .

- Model Refinement: Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms .

- Validation: Check R-factor convergence (<5%), electron density maps for missing atoms, and Hirshfeld surface analysis for H-bonding (e.g., C=O⋯H-N interactions) .

Q. How can contradictory biological activity data across assays be resolved?

Methodological Answer:

- Assay Validation:

- Data Normalization: Adjust for batch-to-batch variability in compound purity (via HPLC) and cell-line passage numbers .

- Mechanistic Studies: Perform competitive binding assays (e.g., radioligand displacement for receptor affinity) and molecular docking to confirm target engagement .

Q. What computational methods predict the compound’s reactivity for further derivatization?

Methodological Answer:

- Retrosynthetic Analysis: Use PubChem’s synthetic accessibility score and AI-driven tools (e.g., Pistachio/Reaxys models) to prioritize bromine substitution or amide hydrolysis .

- DFT Calculations:

- Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., C-Br bond dissociation energy: ~65 kcal/mol) .

- Simulate Fukui indices to predict nucleophilic attack regions .

- SAR Studies: Modify the methoxy or tetrahydrofanyl groups and evaluate bioactivity changes using QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.